7-Octene-2,3-diol, 2,6-dimethyl-
Overview
Description
7-Octene-2,3-diol, 2,6-dimethyl- is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . It is also known by several other names, including 6,7-Dihydro-7-hydroxylinalool and 3,7-Dimethyloct-1-ene-3,7-diol . This compound is characterized by the presence of two hydroxyl groups and a double bond in its structure, making it a versatile molecule in various chemical reactions.
Preparation Methods
The synthesis of 7-Octene-2,3-diol, 2,6-dimethyl- can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of 2,6-dimethyl-1,7-octadiene . This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions are usually mild, with temperatures maintained around room temperature to slightly elevated levels.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
7-Octene-2,3-diol, 2,6-dimethyl- undergoes various chemical reactions due to the presence of hydroxyl groups and a double bond in its structure. Some of the common types of reactions include:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form saturated compounds. Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield 2,6-dimethyl-7-octene-2,3,6-triol .
Scientific Research Applications
7-Octene-2,3-diol, 2,6-dimethyl- has several scientific research applications across various fields:
Biology: The compound’s structural features make it a useful model for studying enzyme-catalyzed reactions involving hydroxyl groups and double bonds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the formulation of certain industrial products, including lubricants and surfactants.
Mechanism of Action
The mechanism of action of 7-Octene-2,3-diol, 2,6-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The double bond in the compound’s structure allows it to undergo addition reactions, which can modify its chemical properties and biological activity .
Comparison with Similar Compounds
7-Octene-2,3-diol, 2,6-dimethyl- can be compared with other similar compounds such as:
2,6-Dimethyl-7-octene-2,3,6-triol: This compound has an additional hydroxyl group, making it more hydrophilic and reactive in certain chemical reactions.
Linalool hydrate: This compound is structurally similar but lacks the double bond, resulting in different chemical and biological properties.
3,7-Dimethyl-1-octen-3,7-diol: This compound has a similar structure but differs in the position of the hydroxyl groups, affecting its reactivity and applications.
The uniqueness of 7-Octene-2,3-diol, 2,6-dimethyl- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-dimethyloct-7-ene-2,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-8(2)6-7-9(11)10(3,4)12/h5,8-9,11-12H,1,6-7H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKRPDNROZIXRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394141 | |
Record name | 7-Octene-2,3-diol, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57714-93-9 | |
Record name | 7-Octene-2,3-diol, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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